Tetraethylammonium bicarbonate

Catalog No.
S1921114
CAS No.
17351-61-0
M.F
C9H21NO3
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium bicarbonate

CAS Number

17351-61-0

Product Name

Tetraethylammonium bicarbonate

IUPAC Name

hydrogen carbonate;tetraethylazanium

Molecular Formula

C9H21NO3

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C8H20N.CH2O3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;(H2,2,3,4)/q+1;/p-1

InChI Key

XUBMPLUQNSSFHO-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.C(=O)(O)[O-]

Canonical SMILES

CC[N+](CC)(CC)CC.C(=O)(O)[O-]

Synthesis of Carbamate Esters

TEAB acts as a catalyst in the synthesis of carbamate esters from amines. Carbamate esters are a class of organic compounds with various applications, including insecticides and fungicides. Studies have shown that TEAB facilitates the reaction between amines and chloroformate precursors, leading to the formation of the desired carbamate ester [].

Precipitant for Catalyst Synthesis

TEAB serves as a precipitant in the coprecipitation method for synthesizing Cu/ZnO catalysts. These bimetallic catalysts are crucial for numerous chemical reactions, including methanol synthesis and CO hydrogenation. TEAB helps induce the precipitation of copper and zinc precursors, leading to the formation of well-defined Cu/ZnO nanostructures [].

Alternative in Radiofluorination

TEAB offers an alternative to traditional phase-transfer systems in radiofluorination reactions, particularly those involving the radioisotope Fluorine-18 ([18F]). Fluorine-18 is a valuable radiotracer for positron emission tomography (PET) imaging. TEAB's application helps prevent microreactor blockages, which can be a challenge in traditional methods, and allows for efficient radiofluorination of various molecules for PET studies [].

Tetraethylammonium bicarbonate is a quaternary ammonium salt formed from tetraethylammonium and bicarbonate ions. It appears as a white crystalline solid and is soluble in water. The compound is known for its utility in enhancing reaction conditions in organic chemistry, particularly in phase-transfer catalysis.

TEAB's mechanism of action depends on the specific reaction. In its role as a base, it readily accepts a proton (H+) from reaction partners, influencing the reaction rate and product formation. As a phase-transfer catalyst, it helps transfer polar molecules (like bicarbonate) into organic reaction media, facilitating reactions between immiscible phases.

While detailed safety information is not widely available, some general precautions are recommended due to the presence of a quaternary ammonium cation:

  • May cause skin and eye irritation upon contact
  • May be harmful if ingested
  • Wear appropriate personal protective equipment (PPE) when handling
, primarily as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases (e.g., organic and aqueous phases), thereby increasing the reaction rate. Notably, it has been used effectively in the synthesis of fluorinated compounds, such as [18F]fluoroarenes, demonstrating its versatility in radiochemistry .

Tetraethylammonium bicarbonate can be synthesized through several methods:

  • Neutralization Reaction: Tetraethylammonium hydroxide can be reacted with carbonic acid or sodium bicarbonate to yield tetraethylammonium bicarbonate.
  • Direct Combination: Tetraethylammonium chloride can be treated with sodium bicarbonate to produce the bicarbonate salt.
  • Microreactor Techniques: Recent advancements have employed microreactors to facilitate the efficient production of tetraethylammonium bicarbonate under controlled conditions .

Studies on tetraethylammonium bicarbonate have focused on its interactions with other reagents and substrates in organic synthesis. Its ability to act as a phase-transfer catalyst allows it to interact effectively with both polar and non-polar compounds, thus broadening its applicability in various chemical processes.

Tetraethylammonium bicarbonate shares similarities with other quaternary ammonium salts and phase-transfer catalysts. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Tetraethylammonium chlorideC₈H₁₄ClNCommonly used as a precursor for other tetraethylammonium salts.
Tetra-n-butylammonium bromideC₁₂H₂₁BrNKnown for its effectiveness in organic synthesis but less soluble than tetraethylammonium salts.
Tetra-n-propylammonium bromideC₁₂H₂₁BrNSimilar applications but lower solubility compared to tetraethylammonium salts.

Uniqueness: Tetraethylammonium bicarbonate stands out due to its dual functionality as both a quaternary ammonium salt and a bicarbonate source, making it particularly effective in enhancing reaction rates through phase-transfer catalysis while also being less basic than other salts.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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